5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol
Description
The compound 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol is a halogenated 8-hydroxyquinoline derivative characterized by chlorine substituents at positions 5 and 7, a nitrosomethylidene (CH=N-O) group at position 2, and a hydroxyl group at position 6.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5,7-dichloro-2-[(E)-hydroxyiminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-8(12)10(15)9-6(7)2-1-5(14-9)4-13-16/h1-4,15-16H/b13-4+ |
InChI Key |
NQXRATBKFDWITR-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1/C=N/O |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline followed by nitrosation. One common method includes dissolving 8-hydroxyquinoline in glacial acetic acid and introducing chlorine gas until the solution turns golden yellow. The reaction mixture is then poured into water to precipitate the product, which is filtered and recrystallized from acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties. .
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and DNA interaction, providing insights into cellular processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol involves its interaction with cellular components. For instance, metal complexes of this compound have been shown to target mitochondrial membranes, causing mitochondrial damage and triggering apoptosis in cancer cells . The compound can also inhibit enzymes like telomerase, leading to cell cycle arrest and DNA damage .
Comparison with Similar Compounds
Structural and Functional Overview of Key Analogs
The following table summarizes the structural features, molecular properties, and biological activities of the target compound and its closest analogs based on the provided evidence:
PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline)
- Mechanism: Functions as a zinc ionophore, disrupting bacterial zinc homeostasis and enhancing antibiotic efficacy (e.g., ampicillin) against resistant Streptococcus pneumoniae .
- SAR: The dimethylaminomethyl group at position 2 enhances zinc-binding and membrane permeability compared to simpler substituents .
Clioquinol (CQ)
- Mechanism : Chelates copper and zinc ions, dissolving β-amyloid plaques in Alzheimer’s disease and mitigating cognitive decline .
- Applications : Neurodegenerative disease therapy; antifungal and antimicrobial properties .
- SAR : The iodine atom at position 7 increases lipophilicity and metal-binding affinity compared to chlorine .
Chlorquinaldol
- Mechanism : Direct antimicrobial action through membrane disruption or enzyme inhibition .
- Applications : Topical antiseptic and antifungal agent .
- SAR: The methyl group at position 2 provides moderate lipophilicity but lacks ionophoric activity seen in PBT2 or CQ .
Compound 14
- Mechanism : Extended conjugation from the vinylphenyl group enhances interaction with fungal and mycobacterial targets .
- Applications : High antifungal (e.g., Candida albicans) and antimycobacterial activity .
Hypothetical Analysis of the Target Compound
- Nitrosomethylidene vs. Dimethylaminomethyl (PBT2): The nitroso group could enhance metal-binding capacity but may reduce stability compared to PBT2’s tertiary amine.
- Chlorine vs. Iodine (CQ) : Dual chlorines at positions 5 and 7 likely retain antimicrobial activity but with reduced lipophilicity compared to CQ’s iodine .
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